N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylsulfanyl)methyl]benzamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylsulfanyl)methyl]benzamide is a compound that features an imidazole ring, a benzamide group, and a phenylsulfanyl moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylsulfanyl)methyl]benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where the imidazole ring reacts with a suitable alkyl halide.
Formation of the Benzamide Group: The benzamide group can be synthesized by reacting the appropriate benzoyl chloride with an amine.
Introduction of the Phenylsulfanyl Moiety: The phenylsulfanyl group can be introduced through a nucleophilic aromatic substitution reaction, where a thiol reacts with a suitable aromatic halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylsulfanyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylsulfanyl)methyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the biological activity of imidazole-containing molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenylsulfanyl group can also participate in redox reactions, affecting the compound’s overall biological activity. The benzamide group can interact with proteins and other biomolecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
N-(3-Imidazolylpropyl)benzamide: Lacks the phenylsulfanyl group, making it less versatile in redox reactions.
4-(Phenylsulfanyl)methylbenzamide: Lacks the imidazole ring, reducing its potential biological activity.
N-(3-Imidazolylpropyl)-4-methylbenzamide: Lacks the phenylsulfanyl group, affecting its redox properties
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-4-[(phenylsulfanyl)methyl]benzamide is unique due to the presence of both the imidazole ring and the phenylsulfanyl group. This combination allows the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(phenylsulfanylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(22-11-4-13-23-14-12-21-16-23)18-9-7-17(8-10-18)15-25-19-5-2-1-3-6-19/h1-3,5-10,12,14,16H,4,11,13,15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQXHHDVZCXRPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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